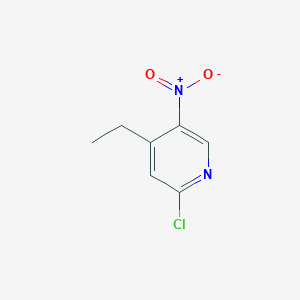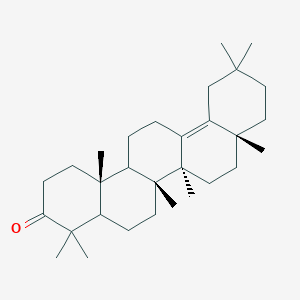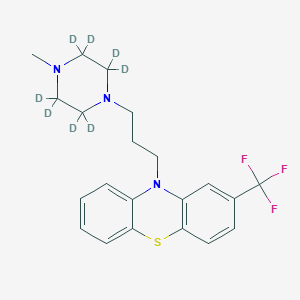
Trifluoperazine D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoperazine D8 is a deuterated form of trifluoperazine, a phenothiazine derivative primarily used as an antipsychotic agent. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. Trifluoperazine itself is known for its efficacy in treating schizophrenia and generalized anxiety disorder by acting as a dopamine D2 receptor antagonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoperazine D8 involves the incorporation of deuterium atoms into the trifluoperazine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as chromatography to purify the final product and remove any non-deuterated impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoperazine D8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Halogenated or nitrated phenothiazine compounds.
Wissenschaftliche Forschungsanwendungen
Trifluoperazine D8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of trifluoperazine.
Industry: Applied in the development of new antipsychotic drugs and in the quality control of pharmaceutical products.
Wirkmechanismus
Trifluoperazine D8 exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, it may interact with other receptors, such as serotonin and adrenergic receptors, contributing to its therapeutic effects .
Molecular Targets and Pathways:
Dopamine D2 Receptors: Inhibition of these receptors reduces psychotic symptoms.
Serotonin Receptors: Modulation of serotonin receptors can influence mood and anxiety levels.
Adrenergic Receptors: Interaction with adrenergic receptors affects cardiovascular and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Trifluoperazine D8 can be compared with other antipsychotic agents, particularly those in the phenothiazine class, such as:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different side effect profiles.
Fluphenazine: Known for its long-acting formulations and use in chronic schizophrenia.
Thioridazine: Has a similar mechanism of action but is associated with different adverse effects.
Uniqueness of this compound: The deuterium labeling in this compound provides enhanced stability and allows for more accurate pharmacokinetic studies, making it a valuable tool in research settings .
Eigenschaften
Molekularformel |
C21H24F3N3S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 |
InChI-Schlüssel |
ZEWQUBUPAILYHI-FUEQIQQISA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


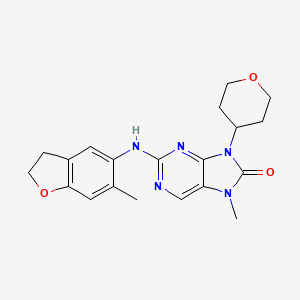
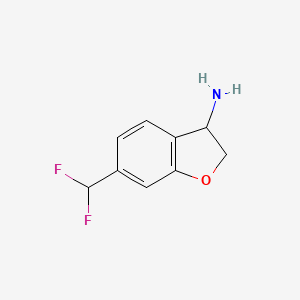
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
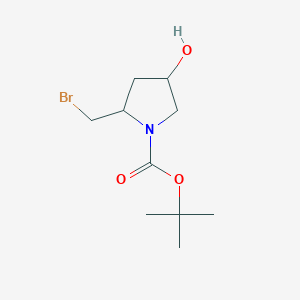
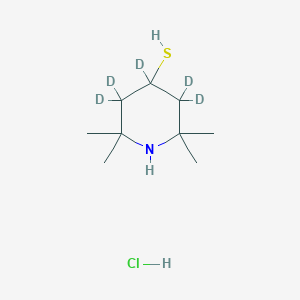

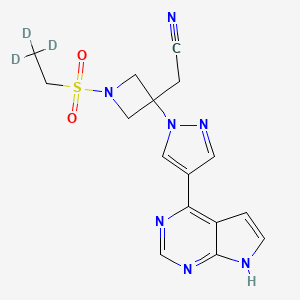



![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
